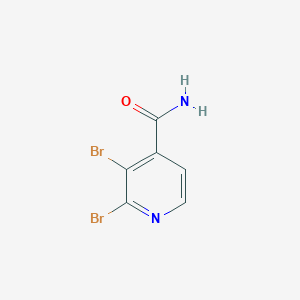
2,3-Dibromoisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromoisonicotinamide is a brominated derivative of isonicotinamide, characterized by the presence of two bromine atoms at the 2nd and 3rd positions of the isonicotinamide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromoisonicotinamide typically involves the bromination of isonicotinamide. One common method includes the reaction of isonicotinamide with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using industrial-grade reagents and solvents. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromoisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted isonicotinamides can be formed.
Oxidation Products: Oxidized derivatives of isonicotinamide.
Reduction Products: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Applications De Recherche Scientifique
2,3-Dibromoisonicotinamide has found applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mécanisme D'action
The mechanism of action of 2,3-Dibromoisonicotinamide involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting key enzymes and interfering with DNA replication.
Comparaison Avec Des Composés Similaires
Isonicotinamide: The parent compound, lacking the bromine atoms, with different reactivity and applications.
2-Bromoisonicotinamide: A mono-brominated derivative with distinct chemical properties.
Nicotinamide: Another isomer with the carboxamide group in a different position, widely known for its role in biological systems.
Uniqueness: 2,3-Dibromoisonicotinamide stands out due to the presence of two bromine atoms, which significantly alter its chemical reactivity and potential applications compared to its mono-brominated and non-brominated counterparts. This dual bromination enhances its ability to participate in diverse chemical reactions and increases its potential as a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H4Br2N2O |
|---|---|
Poids moléculaire |
279.92 g/mol |
Nom IUPAC |
2,3-dibromopyridine-4-carboxamide |
InChI |
InChI=1S/C6H4Br2N2O/c7-4-3(6(9)11)1-2-10-5(4)8/h1-2H,(H2,9,11) |
Clé InChI |
KFLHOQBAPNXSQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1C(=O)N)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chlorobenzo[g]quinazolin-4-amine](/img/structure/B13666255.png)
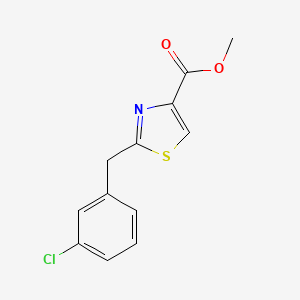
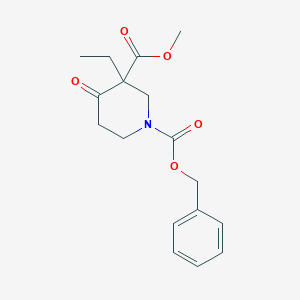
![5-[4-(Benzyloxy)phenyl]-3-methylisoxazole](/img/structure/B13666274.png)
![3-(4-Methoxyphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13666279.png)
![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13666283.png)
![6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666287.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13666299.png)

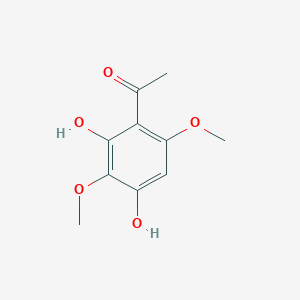
![6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13666310.png)

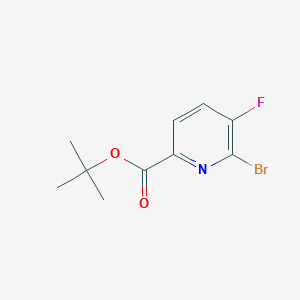
![8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666336.png)
